CYP51-Targeting Antifungal Scaffolds with Potency Comparable to Amphotericin B
The compound serves as the direct precursor for synthesizing 2-(1-(4-(1H-imidazol-1-yl)phenyl)ethylidene)hydrazineyl)-4-arylthiazole derivatives, a series that yielded compound 6f with an inhibition zone of 25.91 mm against Candida albicans—an antifungal potency statistically equivalent to that of amphotericin B (25.77 mm) [1]. The molecular docking score of 6f against lanosterol 14α-demethylase (CYP51) was -9.98 kcal/mol, notably more favorable than fluconazole's docking score of -7.32 kcal/mol, indicating superior target complementarity [1]. This is in contrast to hydrazones derived from simple phenylhydrazine, which lack the imidazole ring and therefore cannot engage the CYP51 heme-iron coordination site. The quantitative output of this synthesis program is directly contingent on the procurement of 4-(Imidazol-1-yl)phenylhydrazine as the starting material.
| Evidence Dimension | Antifungal potency against Candida albicans (inhibition zone, mm) |
|---|---|
| Target Compound Data | 25.91 mm (for lead derivative 6f derived from target compound) |
| Comparator Or Baseline | Amphotericin B: 25.77 mm; Fluconazole docking score: -7.32 kcal/mol vs. -9.98 kcal/mol for derivative 6f |
| Quantified Difference | 0.14 mm larger inhibition zone vs. amphotericin B; 26.6% improvement in docking score vs. fluconazole |
| Conditions | Candida albicans disc diffusion assay; Molecular docking on CYP51 (PDB: 5TZ1) |
Why This Matters
Procuring this compound unlocks a synthetic route to azole-based antifungals that can match or exceed the in vitro potency of clinical gold standards, a capacity not available from generic aryl hydrazines.
- [1] Bukane AR, Adole VA, Mali SN, Jagdale BS. Synthesis, Spectral Characterization, and Biological Evaluation of 2-(1-(4-(1H-Imidazol-1-yl)phenyl)ethylidene)hydrazineyl)-4-arylthiazoles: Antibacterial, Antifungal, Molecular Docking, and DFT Studies. Journal of Molecular Structure, 2025, 1347, 143248. View Source
